molecular formula C11H10N2O2 B11785734 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde

3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B11785734
M. Wt: 202.21 g/mol
InChI Key: APEXZLPMAMTAGR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound features a 3,4-dimethylphenyl group attached to the oxadiazole ring, which is further substituted with a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzohydrazide with an appropriate aldehyde under acidic conditions to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: HNO3 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)

Major Products Formed

    Oxidation: 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid

    Reduction: 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to its potential photophysical properties.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The formyl group can also undergo nucleophilic addition reactions, forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole
  • 3-(3,4-Dimethylphenyl)-1,2,4-thiadiazole-5-carbaldehyde
  • 3-(3,4-Dimethylphenyl)-1,2,4-triazole-5-carbaldehyde

Uniqueness

3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. Compared to thiadiazoles and triazoles, oxadiazoles generally exhibit different reactivity and stability profiles, making them suitable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C11H10N2O2/c1-7-3-4-9(5-8(7)2)11-12-10(6-14)15-13-11/h3-6H,1-2H3

InChI Key

APEXZLPMAMTAGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C=O)C

Origin of Product

United States

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